molecular formula C10H22N2O B3011273 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol CAS No. 71309-90-5

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B3011273
CAS No.: 71309-90-5
M. Wt: 186.299
InChI Key: SRXVYTDJFFUQBU-UHFFFAOYSA-N
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Description

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol is a versatile small molecule scaffold with a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanol group, which is a two-carbon alcohol.

Preparation Methods

One common method involves the reaction of piperidine with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major products formed from these reactions include substituted piperidine derivatives, aldehydes, carboxylic acids, and amines.

Scientific Research Applications

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The ethanol group can also participate in hydrogen bonding interactions, further stabilizing the binding of the compound to its target .

Comparison with Similar Compounds

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and ethanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[methyl(2-piperidin-2-ylethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVYTDJFFUQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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